molecular formula C13H7BrN2O4 B14016758 9-Bromo-2,7-dinitro-9h-fluorene CAS No. 32501-46-5

9-Bromo-2,7-dinitro-9h-fluorene

Cat. No.: B14016758
CAS No.: 32501-46-5
M. Wt: 335.11 g/mol
InChI Key: DGXANLYIVNNSON-UHFFFAOYSA-N
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Description

9-Bromo-2,7-dinitro-9h-fluorene is a chemical compound with the molecular formula C13H7BrN2O4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine and nitro groups at specific positions on the fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2,7-dinitro-9h-fluorene typically involves the bromination and nitration of fluorene derivatives. One common method includes the bromination of fluorene to introduce the bromine atom at the 9-position, followed by nitration to add nitro groups at the 2 and 7 positions. The reaction conditions often involve the use of bromine or brominating agents and nitric acid under controlled temperatures to ensure selective substitution .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-2,7-dinitro-9h-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Bromo-2,7-dinitro-9h-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism by which 9-Bromo-2,7-dinitro-9h-fluorene exerts its effects depends on its chemical structure. The bromine and nitro groups influence the compound’s reactivity and interaction with other molecules. In biological systems, the nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially causing cytotoxic effects. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to molecular targets .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

32501-46-5

Molecular Formula

C13H7BrN2O4

Molecular Weight

335.11 g/mol

IUPAC Name

9-bromo-2,7-dinitro-9H-fluorene

InChI

InChI=1S/C13H7BrN2O4/c14-13-11-5-7(15(17)18)1-3-9(11)10-4-2-8(16(19)20)6-12(10)13/h1-6,13H

InChI Key

DGXANLYIVNNSON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(C3=C2C=CC(=C3)[N+](=O)[O-])Br

Origin of Product

United States

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